molecular formula C5H9NO4 B117449 (2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid CAS No. 152785-79-0

(2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid

Cat. No.: B117449
CAS No.: 152785-79-0
M. Wt: 147.13 g/mol
InChI Key: HWNGLKPRXKKTPK-NUNKFHFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is a stereoisomer of proline, an amino acid that plays a crucial role in the structure of proteins. This compound is characterized by the presence of two hydroxyl groups at the 3rd and 4th positions of the proline ring, making it a dihydroxy derivative. The stereochemistry of the compound is specified by the (3R,4S) configuration, indicating the spatial arrangement of the hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid can be achieved through various methods. One common approach involves the use of dihydroxyacetone dimer or 1,3-dibromacetone as starting materials . These compounds undergo a series of reactions, including aldol condensation and subsequent reduction, to yield the desired dihydroxyproline derivative.

Industrial Production Methods

Industrial production of this compound often involves biocatalytic methods due to their high selectivity and efficiency. Enzymes such as aldolases are employed to catalyze the formation of carbon-carbon bonds, leading to the production of the compound in high yields . These methods are preferred for large-scale production due to their environmentally friendly nature and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl groups, which serve as reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups to carbonyl groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of proline, such as keto-proline, hydroxyproline, and substituted proline derivatives. These products have significant applications in pharmaceuticals and biochemical research .

Scientific Research Applications

(2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid involves its incorporation into proteins, where it influences the stability and function of the protein structure. The hydroxyl groups participate in hydrogen bonding, which is crucial for maintaining the integrity of the protein’s three-dimensional structure. This compound also interacts with various enzymes and receptors, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds makes it particularly valuable in the study of protein structure and function. Additionally, its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research .

Properties

CAS No.

152785-79-0

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2R,3R,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4-/m0/s1

InChI Key

HWNGLKPRXKKTPK-NUNKFHFFSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H](N1)C(=O)O)O)O

SMILES

C1C(C(C(N1)C(=O)O)O)O

Canonical SMILES

C1C(C(C(N1)C(=O)O)O)O

Synonyms

D-Proline, 3,4-dihydroxy-, (3R,4S)- (9CI)

Origin of Product

United States

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